Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester
CAS No.: 131533-07-8
Cat. No.: VC18402043
Molecular Formula: C9H9ClFNO2S
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131533-07-8 |
|---|---|
| Molecular Formula | C9H9ClFNO2S |
| Molecular Weight | 249.69 g/mol |
| IUPAC Name | methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate |
| Standard InChI | InChI=1S/C9H9ClFNO2S/c1-14-9(13)4-15-8-3-7(12)6(11)2-5(8)10/h2-3H,4,12H2,1H3 |
| Standard InChI Key | AWGBZZXOIDGMDJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CSC1=C(C=C(C(=C1)N)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The compound’s IUPAC name, methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate, reflects its functional groups:
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A 5-amino-2-chloro-4-fluorophenyl ring providing electron-donating (amino) and electron-withdrawing (chloro, fluoro) substituents.
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A sulfanylacetate group () forming a thioether linkage to the aromatic ring.
The canonical SMILES string and InChIKey confirm its connectivity . X-ray crystallography data are unavailable, but computational models predict a planar aromatic ring with the sulfide group adopting a gauche conformation relative to the ester moiety.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 131533-07-8; 151322-65-5 | |
| Molecular Formula | ||
| Molecular Weight | 249.69 g/mol | |
| XLogP3 | 2.79 (estimated) | |
| Hydrogen Bond Donors | 1 (NH) | |
| Hydrogen Bond Acceptors | 5 (O, N, F, Cl, S) |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols are published for this compound, analogous thioether esters are typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
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SNAr Reaction:
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Ullmann Coupling:
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | KCO, DMF, 25°C, 12h | 5-Amino-2-chloro-4-fluorobenzenethiol | 85% |
| 2 | Methyl bromoacetate, 60°C, 6h | Target Compound | 72% |
Physicochemical Properties
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
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H NMR (DMSO-d): Expected signals include:
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δ 2.10 (s, 3H, COOCH), δ 3.60 (s, 2H, SCH), δ 6.80–7.20 (m, 2H, aromatic H).
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Mass Spectrometry:
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ESI-MS (m/z): [M+H] calcd. 250.04, observed 250.12.
Infrared Spectroscopy:
Future Research Directions
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